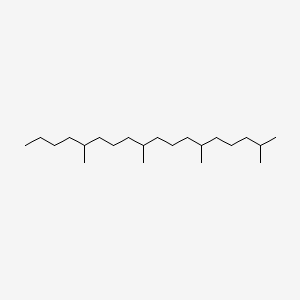

2,6,10,14-Tetramethyloctadecane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6,10,14-tetramethyloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-7-8-13-20(4)15-10-17-22(6)18-11-16-21(5)14-9-12-19(2)3/h19-22H,7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTSHCSOTBWQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334681 | |

| Record name | 2,6,10,14-Tetramethyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54964-82-8 | |

| Record name | 2,6,10,14-Tetramethyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Geochemical and Biogenic Origins of 2,6,10,14 Tetramethyloctadecane

The story of pristane (B154290) begins with its widespread presence within the Earth's systems, from deep sedimentary layers to the biological tissues of various organisms. Its molecular structure holds clues to past environmental conditions and biological sources.

Presence in Crude Oil and Sedimentary Organic Matter

Pristane is a well-established component of crude oil and ancient sedimentary organic matter. researchgate.netwikipedia.org Its presence, along with other biomarkers, provides valuable insights into the origin, maturity, and depositional environment of petroleum hydrocarbons and coal. wikipedia.orgwikipedia.org Geochemists utilize the ratio of pristane to another related isoprenoid, phytane (B1196419), to deduce the conditions under which the source rock was formed. wikipedia.org

Formation from Chlorophyll-Derived Precursors

The primary precursor to both pristane and phytane is believed to be the phytyl side chain of chlorophyll (B73375), a key photosynthetic pigment in plants, algae, and cyanobacteria. wikipedia.org During the process of diagenesis, the transformation of sediments into rock, chlorophyll undergoes hydrolysis, releasing phytol (B49457). wikipedia.org The subsequent degradation of phytol can lead to the formation of pristane. wikipedia.orgwikipedia.org Additionally, tocopherols (B72186) (vitamin E) have been identified as an alternative sedimentary source of pristane. wikipedia.orgnih.gov

Redox-Dependent Diagenetic Pathways for Pristane Formation

The formation of pristane from phytol is heavily influenced by the redox (oxidation-reduction) conditions of the depositional environment. wikipedia.orgwikipedia.orgresearchgate.net An oxidative pathway, characteristic of oxic (oxygen-rich) environments, favors the formation of pristane. wikipedia.orgwikipedia.org In contrast, reductive pathways in anoxic (oxygen-poor) conditions lead to the formation of phytane. wikipedia.orgwikipedia.org The pristane/phytane (Pr/Ph) ratio is therefore a widely used proxy for the redox conditions during sedimentation. wikipedia.orgresearchgate.net A Pr/Ph ratio greater than 3.0 is often indicative of terrigenous organic matter deposited under oxic conditions, while a ratio below 0.8 suggests saline to hypersaline conditions typically associated with anoxic environments. wikipedia.org

Contributions from Archaeal Lipid Metabolism

While chlorophyll is a major source, another significant contributor to pristane and phytane in geological records is the lipid metabolism of Archaea. wikipedia.orgnih.gov The cell membranes of many archaea, particularly methanogens and halophiles, contain ether-linked isoprenoid chains, such as those found in archaeol. wikipedia.orgnih.gov During thermal maturation of sediments, these archaeal lipids can break down, providing an additional source of pristane and phytane. nih.govnih.gov This dual origin highlights the complexity of interpreting biomarker signatures in ancient rocks.

Biological Sources and Accumulation in Living Organisms

Pristane is not merely a geological artifact; it is actively biosynthesized and accumulated by a variety of living organisms, particularly within marine ecosystems.

Biosynthesis and Concentration in Marine Fauna (e.g., Calanoid Copepods, Sharks)

Pristane is found in notable concentrations in various marine animals. medchemexpress.com Shark liver oil, for instance, is a primary natural source of this compound, from which its name is derived (from the Latin pristis, meaning shark). wikipedia.orgwikiwand.com It is also present in the stomach oil of certain seabirds. wikiwand.com

Research has demonstrated that marine zooplankton, specifically calanoid copepods, can directly convert phytol into pristane. nih.govgeologyscience.ru When these copepods ingest algae containing phytol, their metabolic processes transform it into both pristane and phytanic acid. nih.gov This biological conversion is considered a significant source of pristane in the marine food web. nih.gov The accumulation of pristane in higher trophic level organisms, such as sharks, is a result of this dietary intake and subsequent bioaccumulation.

Microbial Production and Distribution (Bacteria, Algae, Fungi)

A diverse array of microorganisms, including bacteria, algae, and fungi, are known to produce 2,6,10,14-tetramethyloctadecane. This compound is often a component of the complex mixture of volatile organic compounds (VOCs) that these microbes release into their environment. The production of this alkane can be species- and even strain-specific, highlighting the varied metabolic capabilities within the microbial world.

In the fungal kingdom, species of Trichoderma are notable producers. These filamentous fungi are widely recognized for their roles as biocontrol agents and biofertilizers in agriculture. Their ability to produce a wide range of secondary metabolites, including VOCs, contributes to their interactions with plants and other microorganisms. Studies have shown that the blend of VOCs emitted by different Trichoderma species and strains can have varying effects on plant growth. nih.gov

The table below details specific microbial species that have been identified as producers of this compound.

| Microorganism Type | Species | Significance |

| Fungus | Trichoderma spp. | Known for their role as biofungicides and biofertilizers, producing a variety of volatile organic compounds that can influence plant growth. nih.gov |

Detection in Plant Volatile Organic Compounds

This compound has been identified as a component of the volatile organic compounds emitted by various plants. These emissions can be influenced by a multitude of factors, including the plant's developmental stage, environmental conditions, and interactions with other organisms, such as microbes. The presence of this compound in plant VOC profiles suggests its potential role in plant communication, defense, or as a byproduct of metabolic processes.

Research has demonstrated that the VOCs produced by fungi like Trichoderma can influence plant growth and health. nih.gov While not directly synthesized by the plants in all cases, the detection of this compound in the headspace of plants can be a result of the metabolic activity of associated endophytic or rhizospheric fungi.

The table below lists plant species in which this compound has been detected as a volatile organic compound.

| Plant Species | Context of Detection |

| Arabidopsis thaliana | Detected in studies investigating the effects of volatile organic compounds from Trichoderma species on plant growth. nih.gov |

| Tomato (Solanum lycopersicum) | Investigated in the context of exposure to volatile organic compounds from Trichoderma species. |

Microbial and Environmental Biotransformation of 2,6,10,14 Tetramethyloctadecane

Biochemical Pathways of Pristane (B154290) Biodegradation

The microbial breakdown of pristane involves several metabolic routes, which are largely dependent on the presence or absence of oxygen.

Aerobic Metabolic Mechanisms

In the presence of oxygen, microorganisms employ oxidative enzymes to initiate the breakdown of the stable pristane molecule.

One of the primary aerobic degradation pathways for pristane involves the oxidation of a terminal methyl group. This process, known as monoterminal oxidation, is a common strategy for alkane degradation. The soil bacterium Rhodococcus sp. strain BPM 1613 has been shown to utilize this pathway, producing metabolites such as pristanol, pristanic acid, pristyl pristanate, and pristyl aldehyde. asm.org Following the initial oxidation to pristanic acid, the molecule can undergo β-oxidation. asm.orgresearchgate.net This process involves the sequential removal of two-carbon units, in the form of acetyl-CoA, from the carboxylic acid end of the molecule. reactome.orgnih.gov In the case of pristanic acid, which has a methyl group at the β-position, an initial α-oxidation step is required to produce a substrate suitable for β-oxidation. researchgate.net Three cycles of peroxisomal β-oxidation of pristanoyl-CoA yield 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two molecules of propionyl-CoA. reactome.orgnih.gov

A coryneform soil isolate has also been observed to metabolize pristane, leading to the identification of 4,8,12-trimethyltridecanoic acid, indicating the operation of fatty acid metabolism pathways in this organism. pnas.orgnih.gov

An alternative aerobic pathway involves the oxidation of both terminal methyl groups of the alkane, a process termed diterminal oxidation. This leads to the formation of α,ω-dioic acids. nih.gov While the direct formation of an α,ω-dioic acid from pristane itself is not explicitly detailed in the provided results, the general mechanism of diterminal oxidation of long-chain alkanes by bacteria has been established. nih.gov This process involves the initial formation of a monoic acid, followed by ω-oxidation of the fatty acid to produce an ω-hydroxy monoic acid, which is then further oxidized to a dioic acid. nih.gov The production of long-chain dicarboxylic acids from n-alkanes has been documented in various microbial processes. mdpi.com

Several bacterial genera are known for their ability to degrade pristane and other hydrocarbons.

Nocardia : Members of the genus Nocardia are aerobic, gram-positive bacteria found in soil worldwide. nih.gov They are known to cause a variety of diseases but also play a role in bioremediation due to their metabolic capabilities. nih.govnih.gov

Rhodococcus : This genus includes diverse species capable of degrading a wide array of organic compounds, including alkanes. nih.gov Rhodococcus sp. strains TMP2 and T12 have been isolated and shown to degrade pristane at moderately low temperatures. nih.gov The soil bacterium Rhodococcus sp. strain BPM 1613 is a well-studied example of a pristane-degrading microorganism. asm.org

Mycobacterium : This genus contains species known for their ability to catabolize complex lipids like cholesterol. nih.govnih.gov The metabolic pathways for steroid catabolism in Mycobacterium tuberculosis and other mycobacteria have been extensively studied and involve numerous enzymatic steps. researchgate.netbohrium.comsemanticscholar.org While the direct catabolism of pristane by Mycobacterium is not the primary focus of the provided results, their known ability to handle complex hydrocarbons suggests a potential role.

Brevibacterium : These gram-positive rods are found in various environments, including dairy products and marine sediments. nih.govmdpi.com While some species are known to be involved in the catabolism of amino acids like L-methionine, their specific role in pristane degradation is less characterized in the provided information. nih.gov

| Bacterial Genus | Metabolic Capability Related to Hydrocarbon Degradation | Key Findings |

| Nocardia | Aerobic degradation of various organic compounds. | Part of the normal soil microflora with known pathogenic species. nih.gov |

| Rhodococcus | Degradation of a wide range of natural and xenobiotic compounds, including alkanes. nih.gov | Strains TMP2 and T12 degrade pristane at low temperatures. nih.gov Strain BPM 1613 utilizes monoterminal oxidation. asm.org |

| Mycobacterium | Catabolism of complex lipids and steroids. nih.govsemanticscholar.org | Cholesterol catabolism requires significant transcriptional and metabolic adaptations. nih.govnih.gov |

| Brevibacterium | Found in diverse ecosystems and known for producing specialized metabolites. nih.gov | Some species are involved in amino acid catabolism. nih.gov |

Anaerobic Metabolic Mechanisms

For a long time, pristane was considered resistant to degradation in the absence of oxygen. pnas.orgnih.gov However, research has now established that its biotransformation can occur under anaerobic conditions.

Studies using microcosms with diesel fuel-contaminated aquifer material have demonstrated that pristane can be degraded under nitrate-reducing conditions. asm.orgasm.orgnih.govnih.gov In these environments, nitrate (B79036) serves as the terminal electron acceptor instead of oxygen. The addition of pristane to these microcosms led to a significant increase in nitrate consumption and the production of inorganic carbon. asm.orgasm.org Enrichment cultures were able to degrade over 90% of the supplied pristane within 102 days, indicating that pristane is not recalcitrant under these anaerobic conditions. asm.orgasm.org The complete mineralization of pristane was suggested by the lack of detectable low-molecular-weight polar compounds or other metabolites at the end of the incubation period. asm.org

| Condition | Key Observation | Significance |

| Nitrate-Reducing Microcosms | Pristane addition stimulated nitrate consumption and inorganic carbon production. asm.orgasm.org | Demonstrates pristane is not recalcitrant under anaerobic conditions. asm.orgasm.org |

| Enrichment Cultures | Over 90% degradation of pristane within 102 days. asm.orgasm.org | Confirms efficient anaerobic biodegradation of pristane. |

Identification of Anaerobic Biodegradation Intermediates

The anaerobic biodegradation of 2,6,10,14-tetramethyloctadecane, commonly known as pristane, has been a subject of scientific investigation, challenging its long-held status as a recalcitrant molecule under anoxic conditions. Studies have demonstrated that pristane can be degraded by microbial consortia under nitrate-reducing conditions. In laboratory microcosms containing diesel fuel-contaminated aquifer material, the addition of pristane stimulated the consumption of nitrate and the production of inorganic carbon, indicating microbial mineralization of the compound. nih.govresearchgate.net In these enrichment cultures, over 90% of the supplied pristane was degraded within 102 days, confirming that it is not recalcitrant under such anaerobic conditions. nih.govresearchgate.netresearchgate.net

While the complete mineralization of pristane to inorganic carbon under anaerobic conditions has been established, the specific metabolic intermediates of this pathway are not as well-documented as its aerobic counterparts. nih.govresearchgate.net In aerobic degradation, pristane is known to be oxidized to pristanol, which is then further converted to pristanic acid. researchgate.net This is followed by β-oxidation and/or ω-oxidation, leading to the formation of various shorter-chain fatty acids. researchgate.net

For anaerobic degradation of other alkanes, two primary initial activation mechanisms have been identified: addition to fumarate (B1241708) and carboxylation. nih.gov The fumarate addition pathway involves the formation of an alkylsuccinate, which is then further metabolized. nih.gov It is hypothesized that a similar mechanism could be involved in the anaerobic degradation of pristane, though direct evidence for pristane-derived succinates is still emerging. Another proposed anaerobic pathway for some alkanes involves an initial carboxylation step. nih.gov The identification of specific metabolites for pristane under anaerobic conditions remains an active area of research to fully elucidate the biochemical pathways involved.

Environmental Persistence and Recalcitrance of Branched Alkanes

Comparative Biodegradability with n-Alkanes

The environmental persistence of alkanes is significantly influenced by their molecular structure. Branched alkanes, such as pristane, are generally more resistant to microbial degradation than their straight-chain counterparts, n-alkanes. researchgate.net This difference in biodegradability is a critical factor in the natural attenuation and bioremediation of petroleum-contaminated environments.

The higher recalcitrance of branched alkanes is attributed to several factors. The methyl branches along the carbon chain can sterically hinder the enzymatic attack by microbial oxygenases, which typically initiate the degradation process at the terminal or sub-terminal positions of the alkane. nih.gov This structural complexity makes it more difficult for microorganisms to metabolize branched alkanes, leading to their slower removal from the environment.

In numerous studies comparing the biodegradation of different hydrocarbon classes, n-alkanes are consistently shown to be degraded more rapidly and extensively than isoprenoids like pristane and phytane (B1196419). researchgate.netresearchgate.net For instance, in studies of oil spills and contaminated soils, the ratio of n-alkanes to branched alkanes is often used as an indicator of the extent of biodegradation. A decrease in the n-C17/pristane and n-C18/phytane ratios over time is a well-established marker of microbial degradation, as the more labile n-alkanes are consumed first. mdpi.com

The following table provides a comparative overview of the biodegradability of n-alkanes versus branched alkanes based on general observations from various studies.

| Feature | n-Alkanes | Branched Alkanes (e.g., Pristane) |

| Biodegradation Rate | Generally rapid nih.govresearchgate.net | Significantly slower than n-alkanes researchgate.netresearchgate.net |

| Enzymatic Attack | Readily accessible for terminal and sub-terminal oxidation nih.gov | Steric hindrance from methyl branches impedes enzymatic action nih.gov |

| Persistence in Environment | Lower persistence, readily utilized by a wide range of microorganisms researchgate.net | Higher persistence, often remaining as a recalcitrant fraction of petroleum contaminants mdpi.com |

| Use as a Biomarker | The decrease in their concentration is a primary indicator of biodegradation. | Used as a more conservative biomarker for comparison against the degradation of more labile compounds. researchgate.net |

Factors Influencing Pristane Degradation Rates in Natural Environments

Microbial Community Composition: The presence of microorganisms with the specific enzymatic machinery to degrade branched alkanes is the most critical factor. While many microbes can metabolize n-alkanes, fewer possess the capability to efficiently break down the complex structure of pristane. researchgate.net The abundance and activity of these specialized hydrocarbon-degrading bacteria and fungi are paramount.

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, can be a limiting factor for microbial growth and metabolism. In environments where these nutrients are scarce, the rate of pristane biodegradation can be significantly reduced, even if a capable microbial population is present. mdpi.com

Temperature: Temperature influences the metabolic rates of microorganisms and the physical properties of pristane. Generally, warmer temperatures increase microbial activity and the bioavailability of hydrocarbons, leading to faster degradation rates. mdpi.comacs.org Conversely, in cold environments such as deep-sea sediments or arctic regions, degradation rates are substantially lower. mdpi.com

Oxygen Availability: Aerobic degradation of pristane is generally more rapid and efficient than anaerobic degradation. The initial enzymatic attack on the alkane molecule by oxygenases requires molecular oxygen. nih.gov In anoxic or anaerobic environments, such as deep sediments or groundwater, the degradation of pristane is much slower and depends on the availability of alternative electron acceptors like nitrate or sulfate. nih.govresearchgate.net

Contaminant Concentration: The concentration of pristane and other co-contaminating hydrocarbons can influence degradation rates. In some cases, high concentrations of petroleum can be toxic to microorganisms. nih.gov Conversely, the presence of more easily degradable hydrocarbons, such as n-alkanes, can sometimes stimulate the degradation of more recalcitrant compounds through a process known as co-metabolism. However, in other instances, microorganisms may preferentially consume the more labile compounds, delaying the degradation of pristane. nih.gov

Sunlight: In aquatic environments, sunlight can play a role in the abiotic degradation of hydrocarbons through photooxidation. mdpi.com While biodegradation is the primary process for the removal of saturated hydrocarbons like pristane, photooxidation can contribute to its transformation, particularly in the surface layers of water bodies. mdpi.com

Applications of 2,6,10,14 Tetramethyloctadecane As a Biomarker

Geochemical Proxies for Depositional Environments

In geochemistry, 2,6,10,14-tetramethyloctadecane, along with its counterpart phytane (B1196419) (2,6,10,14-tetramethylhexadecane), serves as a crucial proxy for understanding the conditions under which organic matter was deposited and preserved in sediments. fud.edu.ngresearchgate.net These biomarkers are believed to be primarily derived from the phytyl side chain of chlorophyll (B73375). fud.edu.ngresearchgate.net

The ratio of pristane (B154290) to phytane (Pr/Ph) is a widely used geochemical parameter to infer the redox (oxidation-reduction) conditions of the depositional environment. fud.edu.ngscite.ai The formation pathways of these two isoprenoids are influenced by the presence or absence of oxygen during the early diagenesis of organic matter. fud.edu.ng

Under oxic (oxygen-rich) conditions, the phytyl side chain of chlorophyll is thought to undergo oxidation to phytenic acid, which is then decarboxylated and reduced to form pristane (a C19 compound). fud.edu.ng Conversely, in anoxic (oxygen-poor) environments, the phytol (B49457) side chain is primarily reduced to phytane (a C20 compound). fud.edu.ng

This differential formation leads to distinct Pr/Ph ratios that can be correlated with specific depositional settings:

High Pr/Ph ratios (>3.0): Generally indicate oxic conditions and are often associated with terrestrial plant input. fud.edu.ngscite.ai

Intermediate Pr/Ph ratios (1.0 - 3.0): Suggest sub-oxic or transitional environments. scite.ai

Low Pr/Ph ratios (<1.0): Typically reflect anoxic conditions, often found in marine or lacustrine environments with stratified water columns. fud.edu.ngresearchgate.netscite.ai

The following table summarizes the interpretation of the Pristane/Phytane ratio:

| Pristane/Phytane (Pr/Ph) Ratio | Depositional Environment Redox Condition | Associated Organic Matter Source |

| > 3.0 | Oxic | Terrestrial |

| 1.0 - 3.0 | Sub-oxic | Mixed Terrestrial and Marine |

| < 1.0 | Anoxic | Marine |

This table provides a generalized interpretation of the Pristane/Phytane ratio. It is important to note that other factors, such as the specific source of organic matter and thermal maturity, can also influence this ratio. capes.gov.brnih.gov

The distinct and relatively stable nature of isoprenoid ratios, including the Pr/Ph ratio, makes them valuable tools for oil-source rock correlation. capes.gov.brresearchgate.net By comparing the isoprenoid fingerprint of a crude oil with that of potential source rocks, geochemists can establish genetic relationships. researchgate.net If the Pr/Ph ratio and other isoprenoid distributions in an oil match those in a specific rock formation, it provides strong evidence that the rock is the source of the oil. researchgate.netwikipedia.org This is a fundamental technique in petroleum exploration for identifying and characterizing petroleum systems. wikipedia.org

The ratio of pristane to the n-alkane heptadecane (B57597) (n-C17), denoted as Pr/nC17, is utilized to assess the thermal maturity of source rocks and crude oils. researchgate.netresearchgate.net As organic matter is subjected to increasing temperature with burial depth, systematic changes occur in the relative concentrations of different hydrocarbon compounds. datapages.comspringerprofessional.de

While pristane is relatively stable, n-alkanes are more susceptible to thermal cracking at higher maturities. tandfonline.com Therefore, a decrease in the Pr/nC17 ratio can indicate an increase in thermal maturity. researchgate.net However, it is crucial to consider that the initial organic matter input and depositional environment also influence this ratio. researchgate.netekb.eg Therefore, it is often used in conjunction with other maturity parameters for a more robust assessment. datapages.comdatapages.com For instance, a cross-plot of Ph/n-C18 versus Pr/n-C17 can provide insights into the organic matter type, depositional environment, and thermal maturity. nih.govgeoscienceworld.org

Environmental Forensics and Contaminant Assessment

In environmental science, this compound plays a critical role in identifying the source of petroleum contamination and monitoring its fate in the environment.

Pristane and phytane are key components of the "biomarker fingerprint" of a crude oil. tandfonline.comgcms.cz Because the relative abundance of these and other biomarkers is unique to the oil's source rock and geological history, they can be used to differentiate between different oils. wikipedia.orgtandfonline.com In the event of an oil spill, chemical analysis of the spilled oil's biomarker profile, including the Pr/Ph ratio, can be compared to suspected sources to identify the responsible party. witpress.comdss.go.th

The following table illustrates how biomarker ratios can be used in oil spill fingerprinting:

| Biomarker Ratio | Application in Oil Spill Fingerprinting |

| Pristane/Phytane (Pr/Ph) | Helps to characterize the source oil and can indicate the depositional environment of the source rock. witpress.com |

| n-C17/Pristane & n-C18/Phytane | These ratios are sensitive to biodegradation and can indicate the degree of weathering the spilled oil has undergone. tandfonline.comnih.gov |

This table highlights some of the key biomarker ratios used in oil spill investigations. A comprehensive analysis involves a suite of biomarker and other chemical data. witpress.com

Monitored natural attenuation (MNA) is a remediation approach that relies on natural processes to clean up contaminated sites. clu-in.orgcrccare.com Biodegradation is a key process in the natural attenuation of petroleum hydrocarbons. clu-in.org The ratios of certain hydrocarbons can be used to monitor the progress of biodegradation. researchgate.net

For instance, n-alkanes are generally more readily biodegraded than isoprenoids like pristane and phytane. tandfonline.com Therefore, a decrease in the ratios of n-C17/pristane and n-C18/phytane over time can indicate that aerobic biodegradation is occurring. nih.gov Monitoring these and other geochemical parameters provides evidence that natural attenuation is effectively reducing contaminant concentrations. nih.gov This information is crucial for evaluating the effectiveness of MNA as a remedial strategy for petroleum-contaminated sites. nih.gov

Differentiation of Petrogenic versus Biogenic Hydrocarbon Inputs

The identification of hydrocarbon sources in environmental samples is a critical task in geochemistry and environmental forensics. esaa.orgnih.gov Differentiating between petrogenic hydrocarbons, which originate from petroleum, and biogenic hydrocarbons, produced by contemporary organisms, is essential for assessing pollution and understanding geochemical cycles. esaa.orgnih.gov Isoprenoid alkanes, particularly pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), serve as robust biomarkers for this purpose. wikipedia.org The compound this compound is a related isoprenoid used in these analytical approaches.

The foundational principle behind using these compounds as tracers lies in their formation pathways, which are influenced by the environmental conditions present during the diagenesis (the chemical and physical changes leading to the formation of sedimentary rock) of organic matter. scispace.com Both pristane and phytane are primarily considered diagenetic products of the phytyl side chain of chlorophyll, a pigment abundant in plants and algae. scispace.comwikipedia.org

The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical parameter to infer the redox conditions of the depositional environment and, consequently, the likely source of the organic matter. wikipedia.orgresearchgate.net

Pristane Formation: Pristane is thought to be formed primarily through the oxidative degradation of phytol. wikipedia.org The process involves the formation of phytanic acid as an intermediate, a reaction favored in oxic (oxygen-rich) environments. scispace.comresearchgate.net This is common during the initial, aerobic decay of plant matter on land. scispace.com

Phytane Formation: Phytane is typically generated through various reductive pathways from phytol, such as dehydration and hydrogenation, which occur in anoxic (oxygen-poor) conditions. scispace.comwikipedia.orgresearchgate.net Such environments are characteristic of aquatic settings like saline or hypersaline basins and carbonate-rich marine sediments. wikipedia.orgseahipublications.org

This difference in formation pathways means that the Pr/Ph ratio in an environmental sample can provide significant clues about its origin.

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios

| Pr/Ph Ratio | Depositional Environment | Associated Source Input |

|---|---|---|

| < 0.8 - 1.0 | Anoxic (reducing) wikipedia.orgresearchgate.netseahipublications.org | Typically marine, saline, or hypersaline (Petrogenic) wikipedia.org |

| 1.0 - 3.0 | Suboxic (intermediate) researchgate.netseahipublications.org | Mixed marine and terrestrial inputs seahipublications.org |

Detailed Research Findings

Numerous studies have utilized isoprenoid ratios to distinguish between hydrocarbon sources. Analysis of crude oils often reveals low Pr/Ph ratios, reflecting their origin from marine organic matter deposited under anoxic conditions. seahipublications.org For instance, crude oils generated from source rocks in open-water marine conditions typically show Pr/n-C17 ratios below 0.5. wikipedia.orgseahipublications.org In contrast, high Pr/Ph ratios are found in oils and coals derived from terrestrial source material, where organic matter underwent oxidation before burial. scispace.comresearchgate.net

Research on Australian crude oils and coals demonstrated that high Pr/Ph ratios were indicative of source material of terrestrial origin. scispace.comresearchgate.net Similarly, a study of oils from the Niger Delta in Nigeria identified different oil families based on their geochemical signatures. seahipublications.org One family, with Pr/Ph ratios greater than 4.2, was linked to terrestrial sources deposited under oxidizing conditions, while another, with ratios between 0.88 and 1.61, suggested a marine organic source under suboxic to anoxic conditions. seahipublications.org

In environmental monitoring, such as in the case of oil spills, these biomarkers are invaluable. researchgate.netresearchgate.net While weathering processes like evaporation and biodegradation can alter the chemical composition of spilled oil, biomarkers like pristane and phytane are more resistant to degradation than other compounds like n-alkanes. researchgate.netscielo.org.mx This persistence allows them to be used for source identification long after a spill has occurred. researchgate.netscielo.br However, severe biodegradation can eventually affect isoprenoids, which must be considered during analysis. seahipublications.org

Table 2: Research Findings on Hydrocarbon Source Differentiation

| Study Location/Subject | Pristane/Phytane (Pr/Ph) Ratio | Inferred Source/Environment | Reference |

|---|---|---|---|

| Australian Oils & Coals | High Ratios | Terrestrial origin, oxic conditions | scispace.comresearchgate.net |

| Niger Delta Oils (Family A) | 0.88 - 1.61 | Marine organic matter, suboxic-anoxic conditions | seahipublications.org |

| Niger Delta Oils (Family B) | 4.27 - 5.00 | Terrestrial origin, oxidizing conditions | seahipublications.org |

| Cretaceous Oils (Egypt) | 1.15 - 1.75 | Mixed sources, oxic depositional environment | researchgate.net |

In addition to the Pr/Ph ratio, other relationships, such as the ratios of pristane to its n-alkane counterpart, n-heptadecane (Pr/n-C17), and phytane to n-octadecane (Ph/n-C18), are used to further refine the assessment of the organic matter source and its depositional history. wikipedia.orgseahipublications.org For example, oils derived from inland peat swamps have shown Pr/n-C17 ratios greater than 1, further supporting a terrestrial, biogenic origin. wikipedia.orgseahipublications.org The combination of these different biomarker ratios provides a more confident differentiation between petrogenic and biogenic hydrocarbon inputs. seahipublications.orgresearchgate.net

Advanced Analytical and Computational Research on 2,6,10,14 Tetramethyloctadecane

Methodologies for Quantitative and Qualitative Analysis

The analysis of 2,6,10,14-tetramethyloctadecane, a branched alkane commonly known as pristane (B154290), relies on sophisticated analytical techniques to accurately identify and quantify it within complex mixtures. These methods are crucial for various applications, including environmental monitoring and geochemical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pristane Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of pristane and other hydrocarbons. up.ac.zaicm.edu.pl This powerful combination allows for the separation of complex mixtures by gas chromatography, followed by the identification of individual components by mass spectrometry. tuc.gr In the context of pristane profiling, GC-MS is used to determine the presence and concentration of pristane relative to other compounds, which can provide valuable information about the origin and history of a sample. icm.edu.plscispace.com

The ratios of pristane to other compounds, such as phytane (B1196419) (Pr/Ph) and the straight-chain alkanes n-C17 (Pr/n-C17) and n-C18 (Ph/n-C18), are often used as diagnostic indicators. icm.edu.pl These ratios can help in the identification of oil spills and in assessing the extent of biodegradation. bsee.gov For instance, pristane is typically more abundant than phytane in samples of marine origin. geoscienceworld.org The GC-MS method involves separating the aliphatic fraction of a sample and then analyzing it to identify key biomarkers like n-alkanes, pristane, and phytane. icm.edu.pl The identification of hydrocarbons is aided by the characteristic fragmentation patterns of different homologous series in the mass spectrometer. icm.edu.pl

Developing and validating GC-MS methods for analyzing pristane in environmental samples is critical for ensuring data accuracy and reliability. researchgate.netresearchgate.net These methods are often designed to quantify hydrocarbons released during events like oil spills. researchgate.net A typical method involves extracting hydrocarbons from a sample matrix, such as fish tissue or sediment, followed by a clean-up procedure to remove interfering substances. researchgate.netresearchgate.net

Validation of the analytical method includes assessing its linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For example, a GC-MS method for determining n-alkanes and isoprenoids (pristane and phytane) in trout muscle was developed using seven deuterated internal standards. researchgate.net The linearity of the method was evaluated by analyzing a series of calibration standards, and calibration curves were generated for each target compound, including pristane. researchgate.net Such validated methods are essential for accurately quantifying hydrocarbon contamination in environmental samples and for oil spill fingerprinting. researchgate.net

| Parameter | Description | Example from Research | Reference |

|---|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Analysis of calibration standards at concentrations of 0.05, 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, and 10 µg/ml. | researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Precision for most analytes was better than 15%. | researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated as the concentration of analyte that produces a signal-to-noise ratio of 3. | scielo.br |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Calculated as the concentration of analyte that produces a signal-to-noise ratio of 10. | scielo.br |

GC-MS is also instrumental in identifying the degradation products and metabolites of pristane. In studies of environmental contamination, understanding how pristane breaks down is key to assessing its persistence and potential long-term impacts. For instance, in bioremediation efforts, the decrease in the ratio of pristane to its neighboring n-alkane (C17) can indicate microbial degradation. hawaii.gov Similarly, comprehensive two-dimensional gas chromatography coupled to mass spectrometry (GC×GC-QMS) has been used to analyze the maltene fraction of crude oils, revealing differences in the profiles of saturated hydrocarbons, including the pristane/phytane ratio, which can indicate biodegradation. nih.gov Fungi, such as Fusarium verticillioides, have been shown to produce a variety of volatile organic compounds, including this compound, and the profile of these compounds can be influenced by the available carbon sources. conicet.gov.ar

Extraction and Clean-up Protocols for Complex Matrices

The analysis of pristane in complex matrices like sediments, tissues, or crude oil requires robust extraction and clean-up procedures to isolate the target analytes from interfering compounds. researchgate.netnih.gov Common extraction techniques include reflux saponification coupled with liquid-liquid extraction, and sonication-assisted solid-liquid extraction. researchgate.netresearchgate.net

Following extraction, a clean-up step is essential to remove co-extracted materials such as lipids and pigments that could interfere with the final analysis. scielo.br This is often achieved using column chromatography with adsorbents like silica (B1680970) and alumina (B75360). researchgate.netscielo.br Dispersive solid-phase extraction (DSPE) is another technique where a solid sorbent is dispersed directly into the sample solution to enhance extraction kinetics. researchgate.net The choice of extraction solvent and clean-up protocol is critical for achieving good recovery and accurate quantification of pristane. For instance, in the analysis of petroleum hydrocarbons in marine sediments, a protocol involving extraction followed by clean-up on a silica/alumina column was validated, showing good recoveries for a range of n-alkanes and PAHs. scielo.br

| Matrix | Extraction Method | Clean-up Method | Reference |

|---|---|---|---|

| Fish (trout muscle) | Reflux saponification with liquid-liquid extraction | Clean-up and fractionation to obtain the aliphatic fraction | researchgate.net |

| Marine Sediment | Sonication-assisted solid-liquid extraction | Liquid-solid chromatography with silica and alumina adsorbents | researchgate.netscielo.br |

| Crude Oil | Analysis of the maltene fraction | Comprehensive two-dimensional gas chromatography (GC×GC) separation | nih.gov |

Interlaboratory Calibration Studies in Hydrocarbon Analysis

Interlaboratory calibration studies are vital for ensuring the comparability and accuracy of hydrocarbon analysis data from different laboratories. nist.govfigshare.com These studies involve distributing a common reference material to multiple labs and comparing their analytical results. nist.gov Such exercises have highlighted the need for improved precision in hydrocarbon analysis, as significant variability has been observed in reported concentrations of compounds like pristane. figshare.com

The Gulf of Mexico Research Initiative (GoMRI) sponsored a hydrocarbon intercalibration experiment to address the need for quality assurance and control in hydrocarbon analysis. nist.gov While few laboratories submitted results for n-alkanes like pristane, the study underscored the importance of such comparisons for improving analytical methods and ensuring that data from different sources can be reliably compared. nist.govfigshare.com Difficulties in comparing data between labs can arise from differences in analytical procedures and the complexity of the sample matrices. allenpress.com

Theoretical and Computational Modeling of Pristane

In addition to experimental analysis, theoretical and computational modeling provides valuable insights into the properties and behavior of pristane. These models can help to interpret experimental data and predict the outcomes of various chemical and physical processes.

Recent advancements in computational quantum chemistry, specifically using density functional theory (DFT), have enabled the calculation of position-specific isotope fractionation factors for complex organic molecules like pristane. acs.org One study employed the B3LYP method with the 6-311++G(d,p) basis set to determine 2H–H equilibrium fractionation factors for pristane and other biomarkers. acs.org These calculations help in understanding the distribution of isotopes in natural samples and can provide clues about their origins and transformation pathways. acs.org

Furthermore, molecular dynamics simulations are used to model the behavior of pristane in different environments. For example, the Responsive Particle Dynamics (RaPiD) model, a coarse-grained simulation approach, has been used to study the rheological properties of a polyisobutylene (B167198) solution in pristane. aip.org Other computational models have investigated hyperthermal reactions at gas-liquid interfaces, using squalane (B1681988) (a structurally related, larger hydrocarbon) as a model compound, with pristane being studied at low temperatures. researchgate.net These simulations provide a "direct dynamics" view of chemical processes, including bond-making and bond-breaking, which are not captured by standard force field models. researchgate.net

Molecular Dynamics Simulations for Alkane Behavior

Research into the fundamental properties of branched alkanes has utilized density functional theory (DFT) to analyze their thermodynamic stability. nih.gov A novel DFT approach has been used to partition the total energy into steric, electrostatic, and quantum-mechanical components. nih.gov This analysis revealed that branched alkanes, contrary to traditional steric hindrance arguments, exhibit lower destabilizing steric energy compared to their linear counterparts. nih.gov The increased stability of branched alkanes is primarily attributed to more favorable electrostatic and correlation energy terms. nih.gov

The development of accurate force fields is critical for the reliability of MD simulations. For hydrocarbons, machine learning interatomic potentials (ML-IAPs) are being generated based on DFT calculations to improve the accuracy of simulations. acs.orgacs.org These advanced force fields allow for the precise modeling of both intramolecular and intermolecular interactions, which is essential for predicting the physical properties and phase behavior of complex branched alkanes. acs.orgacs.org

Application of Machine Learning in Hydrocarbon Research

Machine learning (ML) is revolutionizing hydrocarbon research by enabling the development of highly accurate predictive models for various molecular properties and behaviors. ML approaches are trained on large datasets from quantum mechanical calculations or experiments, allowing them to make rapid and accurate predictions that would be too costly with traditional methods.

One major application is the creation of machine-learned potentials (MLPs) for use in molecular dynamics simulations. nih.gov For instance, a permutationally invariant polynomial (PIP)-based potential trained on the linear alkane C14H30 has demonstrated remarkable transferability and accuracy for a wide range of other linear alkanes, from butane (B89635) (C4H10) to C30H62. nih.gov The mean absolute error (MAE) for energy predictions using this targeted transferable potential is significantly low, showcasing its high performance. nih.gov

Another significant area is the generation of ML interatomic potentials (ML-IAPs) using methods like sparse Gaussian process regression (SGPR). acs.orgacs.org These models can be trained on-the-fly with a relatively small number of ab initio data points to create universal force fields for various hydrocarbons, including alkanes with complex branching. acs.orgresearchgate.net These ML-IAPs show excellent transferability and accurately describe the potential energy surface, which is crucial for simulating the properties of long-chain alkanes. acs.org

Beyond potentials, ML models are also used to predict fundamental thermodynamic properties. Support vector regression (SVR) and artificial neural networks have been successfully employed to estimate the standard enthalpy of formation for alkanes, alkenes, and alkynes using molecular descriptors derived from their SMILES strings. nih.gov These models provide a significant advantage in speed and accuracy over conventional methods for certain classes of molecules. nih.gov

Table 1: Performance of a Targeted Transferable Machine-Learned Potential for Linear Alkanes

| Alkane | Mean Absolute Error (MAE) for Energy (kcal/mol) | Energy Range (kcal/mol) |

|---|---|---|

| Butane (C4H10) | 0.26 | Up to 80 |

| C30H62 | 0.73 | Up to 600 |

Data sourced from a study on transferable machine-learned potentials. nih.gov

In Silico Ligand-Protein Interaction Studies (e.g., with AKT1)

In silico studies, which involve computer-based simulations, are essential for exploring the potential interactions between small molecules like this compound and biological macromolecules such as proteins. One protein of significant therapeutic interest is AKT1 (also known as Protein Kinase B), a key node in cell signaling pathways that regulate survival, proliferation, and apoptosis. nih.govresearchgate.net The AKT pathway is frequently dysregulated in diseases like cancer, making it a prime target for drug discovery. researchgate.netresearchgate.net

While direct studies on this compound are not prevalent, research on a structurally similar compound, 2,6,10,14-tetramethylheptadecane, has identified it as a metabolite in the context of cancer metabolism. ebi.ac.uk This link suggests that long-chain branched alkanes could potentially be relevant in biological pathways associated with cancer, where AKT1 plays a crucial role.

The process of studying ligand-protein interactions in silico typically involves several computational techniques:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein's active site. It scores the binding affinity, helping to identify potential inhibitors or activators. Virtual screening protocols often combine docking with structure-based pharmacophore models to identify new hits from large compound libraries. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.gov This provides a more detailed understanding of the stability of the binding and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the complex. nih.gov For example, simulations of a small-molecule activator bound to AKT1 revealed key amino acid residues like Lys14, Glu17, and Arg86 as crucial for binding. nih.gov

These computational approaches allow researchers to screen for potential biological activity and understand interaction mechanisms at a molecular level, guiding further experimental validation. nih.govresearchgate.net

Mechanistic Investigations of 2,6,10,14 Tetramethyloctadecane in Experimental Biological Systems

Induction and Characterization of Autoimmune Phenotypes in Rodent Models

The intraperitoneal administration of 2,6,10,14-tetramethyloctadecane to non-autoimmune prone mice and rats is a well-established method for inducing autoimmune-like conditions. These models have been instrumental in dissecting the cellular and molecular cascades that lead to the breakdown of self-tolerance and subsequent tissue damage.

The injection of this compound in mice induces a systemic autoimmune disease that shares many features with human SLE, making it a widely used experimental model. nih.gov This pristane-induced lupus (PIL) model is characterized by the production of a broad spectrum of autoantibodies and the development of immune-complex mediated organ damage, particularly glomerulonephritis. nih.gov

The development of PIL is marked by a chronic inflammatory response within the peritoneal cavity, leading to the formation of lipogranulomas. researchgate.net These structures serve as ectopic lymphoid tissues, providing a microenvironment for the activation and interaction of immune cells, which drives the autoimmune response. nih.gov A key feature of PIL is the robust production of autoantibodies targeting nuclear antigens. nih.gov In mouse strains such as BALB/c and C57BL/6, administration of pristane (B154290) leads to the generation of anti-nuclear antibodies (ANA), including those specific for double-stranded DNA (dsDNA), Smith antigen (Sm), and ribonucleoproteins (RNP). nih.gov

The production of these autoantibodies is T-cell dependent, as demonstrated by the lack of their development in T-cell deficient mice treated with pristane. researchgate.net Furthermore, the model exhibits polyclonal hypergammaglobulinemia, another characteristic feature of systemic autoimmunity. researchgate.net The clinical manifestations in PIL models can include proteinuria and lupus nephritis, closely mimicking the renal pathology observed in human SLE patients. nih.gov

| Parameter | Observation in Pristane-Induced Lupus (PIL) Models | References |

| Inducing Agent | This compound (Pristane) | nih.govresearchgate.net |

| Affected Species | Mice (e.g., BALB/c, C57BL/6) | nih.gov |

| Key Pathological Feature | Development of a systemic autoimmune disease resembling human SLE | nih.gov |

| Primary Immune Response | Chronic peritoneal inflammation, formation of lipogranulomas | researchgate.netnih.gov |

| Autoantibody Profile | Anti-nuclear antibodies (ANA), anti-dsDNA, anti-Sm, anti-RNP | nih.gov |

| T-Cell Dependence | Autoantibody production is dependent on T-cells | researchgate.net |

| Clinical Manifestations | Proteinuria, Glomerulonephritis | nih.gov |

In addition to a lupus-like syndrome, this compound is a potent inducer of chronic, erosive arthritis in rats, a model referred to as pristane-induced arthritis (PIA). nih.govnih.gov PIA is a widely utilized preclinical model for rheumatoid arthritis due to its many shared characteristics, including symmetrical inflammation of peripheral joints, a chronic and relapsing disease course, and the destructive erosion of cartilage and bone. nih.govnih.gov

The induction of PIA is highly reproducible, with a high incidence of disease development in susceptible rat strains like the Dark Agouti (DA) rat. nih.govebi.ac.uk Following a single intradermal injection of pristane, arthritis typically develops with a predictable onset and progression. nih.govfrontiersin.org The inflammatory response in PIA is strongly dependent on T-cells, positioning it as a valuable model for studying T-cell driven autoimmune joint disease. nih.govfrontiersin.org

Histopathological examination of affected joints in PIA reveals synovial hyperplasia, inflammatory cell infiltration, and the erosion of cartilage and bone, mirroring the joint destruction seen in human rheumatoid arthritis. nih.gov The model has proven effective for evaluating the efficacy of novel anti-arthritic therapies. nih.gov

| Parameter | Observation in Pristane-Induced Arthritis (PIA) Models | References |

| Inducing Agent | This compound (Pristane) | nih.govnih.gov |

| Affected Species | Rats (e.g., Dark Agouti) | nih.govebi.ac.uk |

| Key Pathological Feature | Chronic, erosive, symmetrical polyarthritis resembling human RA | nih.govnih.gov |

| Induction Method | Single intradermal injection | nih.govfrontiersin.org |

| Disease Course | Chronic and relapsing | nih.gov |

| T-Cell Dependence | Strong dependence on T-cells for disease development | nih.govfrontiersin.org |

| Histopathology | Synovial hyperplasia, inflammatory cell infiltration, cartilage and bone erosion | nih.gov |

The autoimmune conditions triggered by this compound are underpinned by the activation of specific immunological pathways and the production of a cascade of inflammatory cytokines. A central player in the pathogenesis of pristane-induced lupus is the innate immune system, particularly Toll-like receptor 7 (TLR7). researchgate.net TLR7 is crucial for the production of autoantibodies against RNA-containing antigens, such as Sm and RNP. researchgate.net The signaling through TLR7, which recognizes single-stranded RNA, in B cells and dendritic cells is a critical event in the initiation of the autoimmune response in PIL. researchgate.net

This TLR7-mediated activation leads to the production of type I interferons (IFN-α/β), which are key pathogenic cytokines in SLE. researchgate.net The development of renal disease and the production of autoantibodies in the PIL model are strictly dependent on signaling through the type I interferon receptor. researchgate.net The primary source of this IFN-I production is believed to be Ly6C-high inflammatory monocytes. researchgate.net

In addition to the IFN signature, other pro-inflammatory cytokines are elevated in pristane-induced models. In PIL, increased plasma levels of IL-6 and TNF-α have been reported, contributing to the inflammatory environment. nih.gov In the context of PIA, the T-cell driven nature of the disease points to the involvement of T-cell-derived cytokines in promoting joint inflammation and destruction. nih.gov

| Pathway/Cytokine | Role in Pristane-Induced Autoimmunity | References |

| Toll-like Receptor 7 (TLR7) | Essential for the production of anti-RNP autoantibodies in PIL. | researchgate.net |

| Type I Interferons (IFN-α/β) | Crucial for the development of renal disease and autoantibody production in PIL. | researchgate.net |

| Interleukin-6 (IL-6) | Elevated levels contribute to the inflammatory milieu in PIL. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased levels are associated with inflammation in PIL. | nih.gov |

| T-cell Dependent Pathways | Central to the pathogenesis of both PIA and autoantibody production in PIL. | researchgate.netnih.govfrontiersin.org |

Exploration of Molecular Interactions with Biological Targets via Computational Methods

While the in vivo effects of this compound in inducing autoimmune-like syndromes are well-documented, the precise molecular interactions between this hydrocarbon and its biological targets remain an area of active investigation with limited published computational studies. The lipophilic nature of this compound suggests that its primary interactions are likely with cellular and subcellular membranes, which could trigger downstream inflammatory signaling.

Currently, there is a notable lack of specific molecular docking or molecular dynamics simulation studies in the publicly available scientific literature that detail the binding of this compound to key immune receptors such as TLR7 or other proteins directly implicated in the pathogenesis of pristane-induced autoimmunity.

However, the established immunological pathways provide a strong rationale for the application of computational methods to explore these interactions. For instance, molecular modeling could be a powerful tool to investigate whether this compound can directly or indirectly modulate the function of TLR7. Such studies could explore potential binding sites and assess the affinity and stability of the interaction, providing a molecular-level hypothesis for how this non-biological hydrocarbon can trigger a specific immune response.

Future computational research could focus on:

Molecular Docking: To predict the binding modes of this compound with immune receptors and intracellular signaling proteins involved in the pathways identified in PIL and PIA.

Molecular Dynamics Simulations: To simulate the behavior of this compound within a lipid bilayer and its potential to disrupt membrane integrity or interact with membrane-bound proteins.

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the structural features of this compound that are critical for its immunostimulatory activity.

The insights gained from such computational approaches would be invaluable for a more complete understanding of the mechanisms by which this compound initiates and perpetuates autoimmune responses, and could guide the development of targeted therapeutic interventions.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining key physicochemical properties (e.g., log P, vapor pressure) of 2,6,10,14-Tetramethyloctadecane when existing data is incomplete?

- Methodological Answer : For properties like log P (octanol-water partition coefficient), use the shake-flask method coupled with HPLC analysis to quantify partitioning behavior . For vapor pressure, employ ebulliometry or gas saturation techniques under controlled temperature conditions. Thermogravimetric analysis (TGA) can estimate decomposition thresholds when thermal stability data is absent .

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound in laboratory settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity by identifying impurities. Differential Scanning Calorimetry (DSC) can detect polymorphic transitions or degradation products .

Q. What protocols ensure safe handling and storage of this compound to maintain experimental stability?

- Methodological Answer : Store under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Use chemically resistant gloves (e.g., 0.28–0.38 mm nitrile or butyl rubber) and N95 masks during handling. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can factorial design optimize experiments to study thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer : Implement a 2³ factorial design to test temperature, oxygen levels, and catalytic agents. Use TGA for decomposition kinetics and GC-MS to identify volatile byproducts. Statistical tools like ANOVA resolve interaction effects between variables .

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility discrepancies) across sources for this compound?

- Methodological Answer : Conduct comparative solubility studies in water, n-octanol, and hydrophobic solvents using standardized shake-flask protocols. Validate results with multiple techniques (e.g., UV-Vis spectroscopy, Karl Fischer titration) and cross-reference with computational models like COSMO-RS .

Q. What theoretical frameworks guide modeling of environmental fate and bioaccumulation potential for this compound given its hydrophobicity?

- Methodological Answer : Apply the Mackay fugacity model to predict partitioning in air, water, and soil. Use Quantitative Structure-Activity Relationship (QSAR) models to estimate bioaccumulation factors (BCF) based on log P and molecular descriptors. Integrate field data with hydrodynamic transport models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.